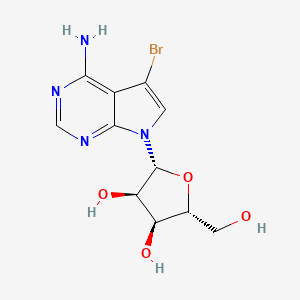

5-Bromotubercidin

Vue d'ensemble

Description

5-Bromotubercidin is a synthetic analogue of the highly cytotoxic pyrrolo [2,3-d]pyrimidine ribonucleoside antibiotic tubercidin . It interferes with numerous cellular processes . The formula of 5-Bromotubercidin is C11 H13 Br N4 O4 .

Synthesis Analysis

Tubercidin can be directly brominated by reaction with N-bromosuccinimide in DMF to give 5-bromotubercidin . When buffered with potassium acetate, the major product is 6-bromotubercidin .

Molecular Structure Analysis

The molecular structure of 5-Bromotubercidin has been studied in complex with haspin . The crystal structure of haspin in complex with 5-bromotubercidin was released on April 18, 2018 .

Chemical Reactions Analysis

The chemical reactions involving 5-Bromotubercidin have been studied in the context of RNA synthesis . It has been found that 5-Bromotubercidin is a reversible inhibitor of RNA synthesis .

Applications De Recherche Scientifique

- Significance : Understanding its impact on RNA synthesis can provide insights into cellular processes and potential therapeutic applications .

- Biological Effects : It interferes with various cellular processes, making it a potential candidate for antibacterial or antiviral applications .

RNA Synthesis Inhibition

Antibiotic Properties

Anticancer Potential

Mécanisme D'action

Target of Action

5-Bromotubercidin is a synthetic analogue of Tubercidin (TBN), an adenosine analog . The primary target of 5-Bromotubercidin is the RNA synthesis process in eukaryotic cells . It acts as a reversible inhibitor, disrupting the normal function of RNA synthesis .

Mode of Action

5-Bromotubercidin interacts with the RNA synthesis machinery in eukaryotic cells, inhibiting its function . This interaction results in a disruption of normal cellular processes, as RNA synthesis is crucial for protein production and other cellular functions .

Biochemical Pathways

The biochemical pathway affected by 5-Bromotubercidin is the RNA synthesis pathway . By inhibiting this pathway, 5-Bromotubercidin can disrupt a wide range of downstream effects, including protein synthesis and other processes dependent on RNA .

Pharmacokinetics

Given its structural similarity to tubercidin, it may share similar pharmacokinetic properties .

Result of Action

The primary result of 5-Bromotubercidin’s action is the inhibition of RNA synthesis in eukaryotic cells . This can lead to a disruption of normal cellular processes, potentially leading to cell death .

Action Environment

The action of 5-Bromotubercidin can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . .

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPRQXZXQEKFT-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2r,3r,4s,5r)-2-(4-Amino-5-bromo-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | |

CAS RN |

21193-80-6 | |

| Record name | Bromotubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

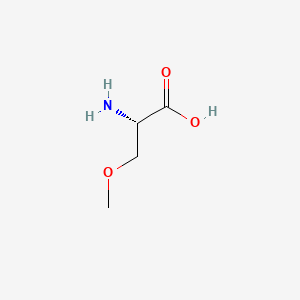

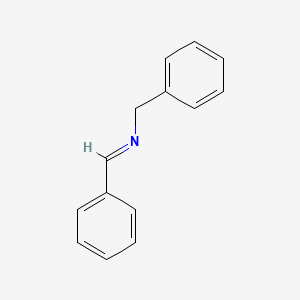

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

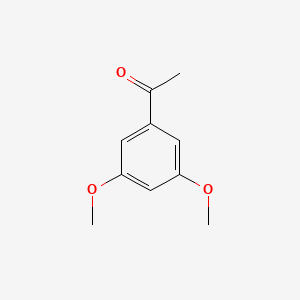

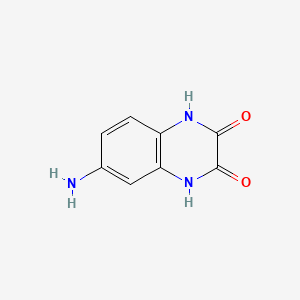

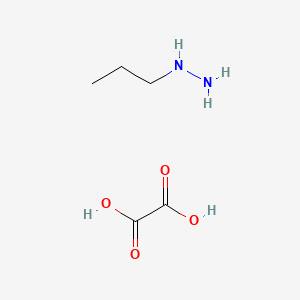

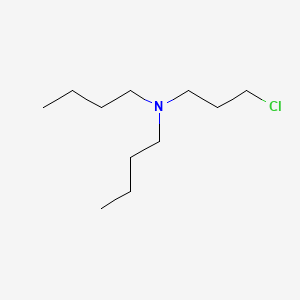

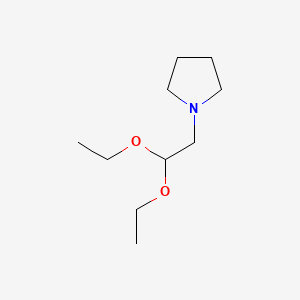

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 5-Bromotubercidin in cells?

A1: 5-Bromotubercidin functions as a reversible inhibitor of RNA synthesis in eukaryotic cells. [] It achieves this by primarily targeting both ribosomal RNA (rRNA) and heterogeneous nuclear RNA (hnRNA) synthesis, which subsequently impacts messenger RNA (mRNA) production. [, ] This ultimately disrupts the production of proteins essential for various cellular functions.

Q2: How do the effects of 5-Bromotubercidin differ from those of 5-Fluorouridine on RNA synthesis?

A2: Both 5-Bromotubercidin and 5-Fluorouridine are nucleoside analogues, but they exhibit distinct mechanisms on RNA synthesis. While 5-Bromotubercidin reversibly inhibits the synthesis of both rRNA and hnRNA (and consequently mRNA), 5-Fluorouridine primarily acts as an irreversible inhibitor of rRNA synthesis with minimal impact on hnRNA or mRNA synthesis. []

Q3: Can 5-Bromotubercidin be used to study cell differentiation?

A4: Yes, research suggests that 5-Bromotubercidin can be used as a tool to study cellular differentiation processes. For instance, in studies using chick embryonic skeletal muscle cells, short-term treatment with 5-Bromotubercidin was found to delay cell fusion and the synthesis of muscle-specific enzymes like Creatine Kinase and Myokinase. [] This suggests that the synthesis of new mRNA, which is inhibited by 5-Bromotubercidin, is essential for the expression of differentiated muscle cell characteristics.

Q4: What is the structural significance of the bromine atom in 5-Bromotubercidin?

A5: The bromine atom in 5-Bromotubercidin is introduced through direct bromination of Tubercidin using N-Bromosuccinimide. [, ] The specific position of bromination, at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system, is crucial for the compound's biological activity. [] While the exact mechanism by which the bromine atom confers its inhibitory properties is not fully elaborated in these papers, it likely influences the binding affinity of 5-Bromotubercidin to its target enzymes involved in RNA synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)